molecular formula C6H12BrNO B2804698 2-aminoCyclohexanone hydrobromide CAS No. 92511-46-1

2-aminoCyclohexanone hydrobromide

Cat. No. B2804698
CAS RN: 92511-46-1
M. Wt: 194.072
InChI Key: NOBRFQLKSVCVQV-UHFFFAOYSA-N
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Description

2-Aminocyclohexanone hydrobromide is a chemical compound with the molecular formula C6H11NO.HBr and a molecular weight of 194.07 . It is a main product in the category of BOC Sciences .


Synthesis Analysis

The synthesis of cis- and trans-2-amino-1-arylcyclohexanols, which are conformationally restricted analogues of the a-adrenergic drugs, involves the condensation of 2-aminocyclohexanone hydrobromide with the appropriate organometallic reagent . Amines can also react with alkyl halides directly to give N-alkylated products .


Molecular Structure Analysis

The molecular structure of 2-Aminocyclohexanone has been analyzed using various techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation .

Scientific Research Applications

Conformational Switching

  • pH-Induced Conformational Switching: The trans-2-aminocyclohexanol moiety, a derivative of 2-aminocyclohexanone, exhibits dramatic conformational changes upon protonation. This property has been utilized for pH-induced conformational switching in crown ethers and podands, indicating potential applications in molecular recognition and sensor design (Samoshin et al., 2004).

Asymmetric Catalysis

  • Ligands in Asymmetric Catalysis: 2-Aminocyclohexanol derivatives, closely related to 2-aminocyclohexanone, have been used as ligands in asymmetric catalysis. These derivatives demonstrate significant enantioselectivity and efficiency, hinting at their utility in stereoselective synthesis processes (Schiffers et al., 2006).

Synthesis of Organic Compounds

  • Facilitating Organic Synthesis: A method involving the reaction of 2-aminocyclohexanone hydrochlorides with phenylhydrazine hydrochlorides has been developed for synthesizing 1-oxo-1,2,3,4-tetrahydrocarbazoles. This process is noted for its simplicity and the easy availability of starting materials, underscoring the role of 2-aminocyclohexanone derivatives in streamlining synthetic pathways (Sheng et al., 2009).

Eco-Catalysis

  • Eco-Catalyst Design: The design of a novel tetradentate polyoxometalate eco-catalyst using β-aminocyclohexanone derivatives for synthesis in water exemplifies the environmentally friendly applications of 2-aminocyclohexanone derivatives. This catalyst exhibits high activity and recyclability, offering a sustainable approach to chemical synthesis (Mozafari et al., 2018).

Advanced Chemical Synthesis

  • Innovative Synthesis Processes: The synthesis of complex organic molecules like 4,6-dimethyl-tetrahydro- and hexahydro-dibenzothiophene involves intermediates related to 2-aminocyclohexanone. These processes highlight the role of such compounds in advanced organic synthesis and the development of novel chemical entities (Sun et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromoethylamine hydrobromide, indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . It’s important to handle such compounds with care, using protective equipment and following safety guidelines.

properties

IUPAC Name

2-aminocyclohexan-1-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.BrH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBRFQLKSVCVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-aminoCyclohexanone hydrobromide

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